3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Description
Structural Characterization of 3-[(3-Chlorophenoxy)methyl]piperidine Hydrochloride
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound consists of a six-membered saturated nitrogen-containing heterocycle with a chlorophenoxymethyl substituent positioned at the 3-carbon of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its water solubility and stability compared to the free base form. The molecular framework incorporates three distinct structural domains: the piperidine ring system, the methylene linker, and the 3-chlorophenoxy aromatic unit, each contributing to the overall conformational preferences and physicochemical properties of the molecule.
The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, similar to cyclohexane but with the nitrogen atom introducing electronic and steric perturbations that influence the conformational equilibrium. The nitrogen atom in the piperidine ring exists in a pyramidal geometry with bond angles slightly compressed from the ideal tetrahedral arrangement due to the cyclic constraint. The chlorophenoxy group attached through the methylene bridge provides additional conformational flexibility while maintaining the aromatic character that contributes to molecular recognition properties.
The presence of the chlorine substituent on the phenoxy ring introduces both electronic and steric effects that influence the overall molecular conformation and intermolecular interactions. The chlorine atom, being an electron-withdrawing group, affects the electron density distribution across the aromatic system and can participate in halogen bonding interactions. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that determines the compound's binding affinity and selectivity for biological targets.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted heterocycles, where the piperidine ring serves as the parent structure with numerical designation of substituent positions. The complete systematic name identifies the compound as this compound, indicating the position of attachment on both the piperidine ring and the aromatic system. This nomenclature system provides unambiguous identification of the molecular structure and connectivity pattern.
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQUQBFERUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
A typical synthesis might involve the following steps:
Step 1: Preparation of Piperidine Intermediates
- Start with a protected piperidine derivative (e.g., N-benzyl-3-piperidone) and perform a Grignard reaction with an appropriate halide to introduce the phenyl or phenoxy group.
Step 2: Introduction of the Phenoxy Group
- If the target compound requires a phenoxy group, this might be introduced via nucleophilic substitution or etherification reactions.
Step 3: Deprotection and Hydrochloride Formation
- Remove any protecting groups from the piperidine nitrogen.
- Convert the free base into its hydrochloride salt by reaction with hydrochloric acid.
Analysis of Preparation Methods
The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Grignard Reaction | Introduction of aryl groups via Grignard reagents | High yield, mild conditions | Requires careful control of temperature and reagent handling |
| Nucleophilic Substitution | Introduction of phenoxy groups | Versatile, can be performed under various conditions | May require activation of the leaving group |
| Deprotection and Salt Formation | Removal of protecting groups and conversion to hydrochloride | Simple, high yield | Requires careful handling of acids |
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones or acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride and related piperidine derivatives:
Substituent Impact on Physicochemical Properties
- Alkyl vs. Aryl Groups: Ethyl or isopropyl substituents (e.g., in 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) increase lipophilicity, which may affect blood-brain barrier penetration .
- Electron-Donating Groups: Methoxy substituents (e.g., 3-(4-Methoxybenzyl)piperidine HCl) reduce electrophilicity compared to chlorophenoxy derivatives, altering metabolic stability .
Biological Activity
Overview
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula CHClNO·HCl. It is a derivative of piperidine, featuring a chlorophenoxy group that significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorophenoxy group is known to engage with various enzymes and receptors, potentially modulating their activity. The piperidine ring enhances the compound's binding affinity and specificity, making it a valuable candidate for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
- Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
- Phospholipidosis Induction : Studies have shown that this compound may induce phospholipidosis, characterized by the excessive accumulation of phospholipids within lysosomes, which can lead to cellular dysfunction .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit various cellular processes. For instance, it has shown significant inhibitory activity against mycobacterial species, indicating potential use in treating infections caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) .
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 12.5 | Inhibitory |
| This compound | Mycobacterium avium | 6.25 | Inhibitory |
Case Studies
- Antimicrobial Activity : A study screened various compounds for their effectiveness against drug-resistant strains of Mycobacteria. This compound was among the compounds that exhibited over 50% inhibition against multiple strains, highlighting its potential as an antimicrobial agent .
- Cellular Effects : In laboratory settings, this compound has been shown to enhance metabolic activity and reduce inflammation at lower doses while exhibiting cytotoxic effects at higher concentrations.
Research Applications
The compound is being investigated for several applications:
- Medicinal Chemistry : As a lead compound in developing new drugs targeting bacterial infections.
- Pharmacological Research : To explore its effects on cellular metabolism and signaling pathways.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride | Chlorinated piperidine derivative | Moderate antimicrobial activity |
| 4-(2-Chlorophenoxy)piperidine hydrochloride | Chlorophenoxy functional group | High anti-inflammatory activity |
| 3-[(3-Pyridinylmethoxy)methyl]piperidine | Pyridinyl group instead of chlorophenoxy | Limited antibacterial effects |
Q & A
How can researchers optimize the synthesis of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride to improve yield and purity?
Methodological Answer:
- Step 1: Select Starting Materials
Use 3-chlorophenol and piperidine derivatives as precursors. Ensure anhydrous conditions to avoid side reactions involving hydroxyl groups . - Step 2: Reaction Optimization
Employ nucleophilic substitution under base catalysis (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF. Monitor temperature (60–80°C) to balance reaction rate and byproduct formation . - Step 3: Purification
Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Purity >98% can be confirmed via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
